(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone

Description

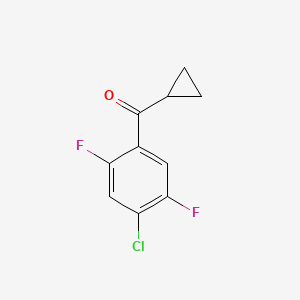

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone is a substituted aryl ketone featuring a cyclopropyl group attached to a phenyl ring substituted with chlorine at position 4 and fluorine atoms at positions 2 and 3. Its molecular formula is C₁₀H₇ClF₂O, with a calculated molecular weight of 216.61 g/mol.

This compound is structurally related to intermediates used in agrochemicals (e.g., metconazole, a fungicide) and pharmaceuticals, as evidenced by similar impurities and derivatives listed in pharmaceutical guidelines .

Properties

IUPAC Name |

(4-chloro-2,5-difluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXPTHSKMAWXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone typically involves the reaction of 4-chloro-2,5-difluorobenzoyl chloride with cyclopropylmethanol in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol are typical conditions for reducing the carbonyl group.

Oxidation: KMnO4 in aqueous or alkaline conditions is used for oxidizing the cyclopropyl group.

Major Products Formed

Nucleophilic substitution: Substituted phenyl derivatives with different nucleophiles.

Reduction: Cyclopropylmethanol derivatives.

Oxidation: Cyclopropyl carboxylic acids.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone

- Molecular Formula : C₁₀H₇BrF₂O

- Molecular Weight : 261.06 g/mol

- Key Differences :

- Bromine (Br) replaces chlorine (Cl), increasing molecular weight by ~44.45 g/mol.

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic substitution reactivity but enhance lipophilicity.

- Hazard Profile: The bromo analogue is associated with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

(4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A)

- Molecular Formula : C₁₃H₉ClO₂

- Role: A pharmaceutical impurity in fenofibrate derivatives .

- Comparison :

- Replaces cyclopropyl and difluoro groups with a hydroxyl-substituted phenyl ring.

- Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the target compound.

Cyclopropyl Methanone Derivatives

Cyclopropyl(2-methoxypyridin-4-yl)methanone

- Molecular Formula: C₁₀H₁₁NO₂

- Key Differences: Replaces the chloro-difluorophenyl group with a methoxypyridine ring.

Cyclopropyl(2-methylphenyl)methanone

- Molecular Formula : C₁₁H₁₂O

- Key Differences :

- Substitutes chloro and fluorine atoms with a methyl group, reducing electron-withdrawing effects and increasing lipophilicity.

Biological Activity

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone, also known as a fluorinated ketone compound, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 232.63 g/mol

- Functional Groups : The presence of a chloro and two fluoro substituents on the phenyl ring contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen substituents enhance its binding affinity to enzymes and receptors, potentially modulating their activity through:

- Hydrophobic interactions : The cyclopropyl group contributes to hydrophobic interactions that may stabilize the compound's binding to target sites.

- Hydrogen bonding : The carbonyl group can participate in hydrogen bonding with amino acid residues in active sites of proteins.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of fluorinated phenyl ketones have shown significant activity against various bacteria and fungi:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Chloro-2,5-difluorophenyl ketone | 0.25 | Staphylococcus aureus |

| 4-Fluoro-2-chlorophenyl ketone | 0.5 | Escherichia coli |

| 2,5-Difluorophenyl cyclopropyl ketone | 0.1 | Candida albicans |

These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies.

Anticancer Potential

Research indicates that fluorinated compounds often exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For example:

- In vitro studies : Compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated phenyl ketones for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that compounds with a similar scaffold to this compound exhibited enhanced activity compared to traditional antibiotics . -

Anticancer Activity Investigation :

Another research effort focused on the anticancer potential of fluorinated compounds showed that derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways . This suggests that this compound may also share this mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.